9-Methyl Risperidone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

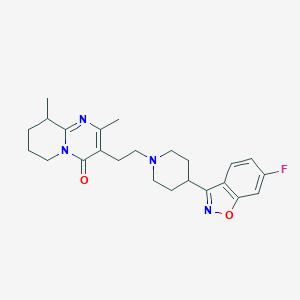

9-Methyl Risperidone is a member of the class of pyridopyrimidines. This compound is characterized by its complex structure, which includes a benzoxazole ring, a piperidine ring, and a pyridopyrimidine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl Risperidone involves multiple steps. One common method includes the reaction of 1-acetyl-4-methyl-piperidine chloride with difluorobenzene under aluminum trichloride catalysis. This is followed by acylation, hydrolysis, and cyclization to form the benzoxazole derivatives. The final step involves the reaction of these derivatives with ethyl 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in the presence of sodium carbonate and potassium iodide in dimethyl formamide at 85-90°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl Risperidone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Research has focused on the pharmacokinetics of risperidone and its metabolites, including 9-Methyl Risperidone. A study employing a modified UPLC/Tandem Mass Spectrometry method demonstrated the ability to quantify risperidone and its active metabolite, 9-Hydroxyrisperidone, in plasma samples from Sprague-Dawley rats. This method was pivotal for understanding dose-dependent pharmacokinetic behaviors, which are essential for optimizing therapeutic regimens in clinical settings .

Table 1: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

| Parameter | Risperidone (RSP) | 9-Hydroxyrisperidone (9-OH-RSP) |

|---|---|---|

| Half-life (hours) | 3 (extensive metabolizers), 20 (poor metabolizers) | 21 (extensive), 30 (poor) |

| Clearance in renal impairment | Decreased by 60% | N/A |

Clinical Efficacy in Schizophrenia

The efficacy of risperidone, including its derivatives like this compound, has been extensively evaluated in treating schizophrenia. A genetic and epigenetic biomarker study involving 288 patients assessed treatment responses using the Positive and Negative Syndrome Scale (PANSS). The findings indicated variability in treatment response among patients, suggesting that genetic factors may influence the effectiveness of risperidone-based therapies .

Table 2: Treatment Response Categories Based on PANSS Scores

| Response Category | PANSS Score Reduction (%) |

|---|---|

| Cured | ≥75 |

| Significant Progress | 50–74 |

| Progress | 25–49 |

| Ineffective | <25 |

Advanced Drug Delivery Systems

Innovative drug delivery technologies have been explored to enhance the bioavailability of risperidone and its derivatives. Research into nanoparticle formulations has shown promise in improving drug delivery efficiency to target sites, particularly the brain. A study highlighted the development of risperidone-loaded nanoemulsions that demonstrated a significant increase in relative bioavailability (1.2–1.5 times) compared to standard formulations .

Table 3: Comparison of Bioavailability Between Different Formulations

| Formulation Type | Relative Bioavailability | Drug Transport Efficiency (%) |

|---|---|---|

| Standard Risperidone | Baseline | Baseline |

| Nanoemulsion Formulation | 1.2–1.5 | Higher than standard |

Case Studies and Clinical Trials

Several case studies have documented the effectiveness of risperidone formulations in diverse patient populations. For instance, a population pharmacokinetic study involving pediatric patients with emotional and behavioral disorders utilized a validated HPLC method to measure levels of risperidone and its enantiomers, emphasizing the need for tailored dosing strategies based on individual metabolic profiles .

Wirkmechanismus

The mechanism of action of 9-Methyl Risperidone involves its interaction with specific molecular targets, such as serotonin (5-HT2) and dopamine (D2) receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paliperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Risperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Uniqueness

9-Methyl Risperidone is unique due to its specific structural features, such as the presence of a benzoxazole ring and its particular substitution pattern. These features contribute to its distinct pharmacological profile and potential therapeutic applications .

Biologische Aktivität

9-Methyl Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, therapeutic efficacy, and potential side effects.

- Chemical Name : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula : C23H27FN4O2

- Molecular Weight : 410.49 g/mol

This compound primarily functions as an antagonist at various neurotransmitter receptors:

- Dopamine Receptors : It exhibits high affinity for D2 dopamine receptors, which is essential for its antipsychotic effects. The Ki value for D2 receptors is approximately 3.13 nM, indicating strong binding affinity .

- Serotonin Receptors : It also acts on 5-HT2A receptors (Ki value of 0.4 nM), contributing to its efficacy in reducing psychotic symptoms and minimizing extrapyramidal side effects typically associated with traditional antipsychotics .

- Other Receptors : this compound interacts with α1 adrenergic and H1 histaminergic receptors, which can lead to sedation and orthostatic hypotension .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism through the cytochrome P450 system, particularly CYP2D6. This metabolic pathway converts risperidone into its active form, 9-hydroxyrisperidone, which further contributes to its therapeutic effects and side effects .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~70% (oral administration) |

| Half-life | 20 hours (oral), 3–6 days (IM) |

| Excretion | Urinary (70%), feces (14%) |

Clinical Findings

Numerous studies have evaluated the clinical efficacy and safety profile of this compound:

- Efficacy in Pediatric Populations : A study involving children and adolescents demonstrated that higher plasma concentrations of risperidone and its metabolites were associated with improved behavioral outcomes and increased side effects like sedation and weight gain .

- Adverse Drug Reactions (ADRs) : Short-term use can lead to rapid onset ADRs such as nausea and sedation, while long-term use may contribute to obesity and metabolic syndrome due to its action on serotonin receptors .

- Therapeutic Drug Monitoring (TDM) : Implementing TDM has been shown to enhance the safety and effectiveness of treatment regimens involving risperidone and its metabolites by optimizing dosing based on individual pharmacokinetic responses .

Case Study 1: Efficacy in Schizophrenia

A retrospective analysis of patients treated with risperidone showed significant improvements in psychotic symptoms correlated with plasma levels of both risperidone and 9-hydroxyrisperidone. Patients receiving higher doses reported more pronounced symptom relief but also experienced increased side effects such as elevated prolactin levels .

Case Study 2: Monitoring in Autism Spectrum Disorder

In a cohort study involving adolescents with autism spectrum disorder (ASD), researchers found that therapeutic drug monitoring led to better management of behavioral symptoms while minimizing adverse reactions. The study highlighted the importance of adjusting doses based on individual pharmacokinetic profiles to achieve optimal therapeutic outcomes .

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h5-6,14-15,17H,3-4,7-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKVOAADDLBBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.